molecular formula C14H15N3O4 B2549375 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034363-91-0

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2549375
CAS RN: 2034363-91-0
M. Wt: 289.291
InChI Key: STSVJCQLOSTIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by researchers at Abbott Laboratories in 2010 and has since been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Pharmacophore for Pharmaceutical Development

Azetidine in aza-heterocyclic molecules, such as this compound, is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . These compounds are widely used as important pharmacophores for pharmaceutical development .

Synthesis of Biologically Active Compounds

Azetidin-2,3-diones, like this compound, are potential synthons for biologically active compounds . They have been shown to be biologically active as cholesterol acyl transferase inhibitors, thrombin inhibitors, and apoptosis inductors .

Construction of β-lactams

Azetidin-2,3-diones are useful synthetic targets for the construction of β-lactams with the cephamycin, asparenomycin, and noncardican type side chains .

Precursors to α-hydroxy-β-amino acids

Azetidin-2,3-diones with known configuration serve as the precursors to α-hydroxy-β-amino acids .

Synthesis of Peptides

These compounds are also used in the synthesis of peptides .

Synthesis of Anticancer Drugs

Azetidin-2,3-diones are used in the synthesis of taxol and taxotere, which are highly promising anticancer drugs .

Synthesis of Peptide Enzyme Inhibitors

They are also used in the synthesis of bestatin, a peptide enzyme inhibitor with antimicrobial, anticancer, and immunomodifier properties .

properties

IUPAC Name

3-[1-(2-methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-21-11-5-3-2-4-10(11)13(19)16-7-9(8-16)17-12(18)6-15-14(17)20/h2-5,9H,6-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSVJCQLOSTIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

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